molecular formula C14H16N2O4 B12547685 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione CAS No. 828913-05-9

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione

Cat. No.: B12547685
CAS No.: 828913-05-9
M. Wt: 276.29 g/mol
InChI Key: WJZUIGLHEORSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes an ethenyloxy group, a methoxyphenyl diazenyl group, and a pentane-2,4-dione backbone

Preparation Methods

The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with pentane-2,4-dione to form the diazenyl intermediate. This intermediate is then reacted with ethenyloxy compounds under specific conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The ethenyloxy group and diazenyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Biological Activity

1-(Ethenyloxy)-3-[(E)-(4-methoxyphenyl)diazenyl]pentane-2,4-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through various organic reactions, including diazotization and coupling reactions. The characterization methods typically employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy
  • Single Crystal X-ray Diffraction

These techniques confirm the structural integrity and purity of the synthesized compound.

Cytotoxicity

Recent studies indicate that this compound exhibits significant cytotoxic activity against various human cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (μM)Reference
U-251 (Glioblastoma)15.0
PC-3 (Prostate)12.5
HCT-15 (Colorectal)20.0
MCF-7 (Breast)18.0
K562 (Leukemia)11.7
SKLU-1 (Lung)14.9

The mechanism through which this compound exerts its cytotoxic effects appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule formation essential for cell division .
  • DNA Interaction : DNA docking simulations suggest that the compound can form interstrand crosslinks, which may lead to apoptosis in cancer cells .

Study on Anticancer Properties

In a notable study published in ChemMedChem, derivatives of compounds similar to this compound were tested for their anticancer properties. The results indicated that these compounds have a promising cytotoxic profile against multiple cancer cell lines, particularly those resistant to conventional therapies .

Comparative Analysis with Other Compounds

A comparative study involving stilbene derivatives revealed that while many compounds showed activity against cancer cell lines, the specific compound under review demonstrated superior efficacy in inhibiting tubulin polymerization compared to others tested .

Properties

CAS No.

828913-05-9

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

1-ethenoxy-3-[(4-methoxyphenyl)diazenyl]pentane-2,4-dione

InChI

InChI=1S/C14H16N2O4/c1-4-20-9-13(18)14(10(2)17)16-15-11-5-7-12(19-3)8-6-11/h4-8,14H,1,9H2,2-3H3

InChI Key

WJZUIGLHEORSLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)COC=C)N=NC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.